N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(4-Hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a hydrazone linker with an (E)-configured imine group. The compound’s structure includes a 4-hydroxyphenyl substituent at the hydrazone moiety and a 2-methoxyphenyl group at position 3 of the pyrazole core (Figure 1). Such derivatives are typically synthesized via condensation reactions between pyrazole carbohydrazides and substituted aldehydes under reflux conditions, as exemplified in related compounds .
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-17-5-3-2-4-14(17)15-10-16(21-20-15)18(24)22-19-11-12-6-8-13(23)9-7-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
RDMRBJXNUHJYGK-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Polarity: The 4-hydroxyphenyl and 2-methoxyphenyl groups in the target compound enhance polarity compared to analogs with non-polar substituents (e.g., benzyloxy or methyl groups) .
- Thermal Stability : Related hydrazones exhibit melting points between 230–248°C, suggesting high crystallinity and stability .
- Electronic Effects : Electron-donating groups (e.g., methoxy) may increase electron density on the pyrazole ring, influencing reactivity and binding interactions .
Computational and Spectroscopic Insights
- Vibrational Spectroscopy : FTIR studies on analogs show characteristic peaks for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches, consistent with hydrazone formation .
- Molecular Docking: Pyrazole carbohydrazides with 4-dimethylaminobenzylidene substituents exhibit favorable binding to COX-2 (binding energy: −9.2 kcal/mol), driven by hydrogen bonding and π-π stacking .
Biological Activity
N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base compound with significant potential in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C15H15N3O3
- Molecular Weight : 273.30 g/mol
- IUPAC Name : this compound
The structure features a pyrazole ring, a hydrazide group, and aromatic substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of cell proliferation |
| A549 | 26.00 | Disruption of microtubule formation |
These results suggest that the compound may function by inducing apoptosis and disrupting essential cellular processes in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Complexation : The hydrazide group can form stable complexes with metal ions, potentially inhibiting metalloproteins involved in cancer progression.
- Interaction with Biological Macromolecules : The compound may bind to DNA and proteins, disrupting their normal functions and leading to cell death .
- Redox Reactions : The ability to undergo redox reactions contributes to its antioxidant properties, helping mitigate oxidative damage in cells .
Case Studies
- Study on Anticancer Efficacy : A study conducted by Xia et al. evaluated the efficacy of various pyrazole derivatives, including our compound, against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited promising anticancer activity through apoptosis induction .
- Antimicrobial Screening : Research by Bouabdallah et al. screened several hydrazone derivatives for antimicrobial activity, revealing that derivatives similar to this compound showed significant inhibition against pathogenic bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
